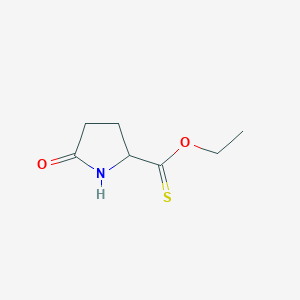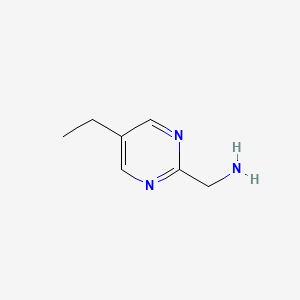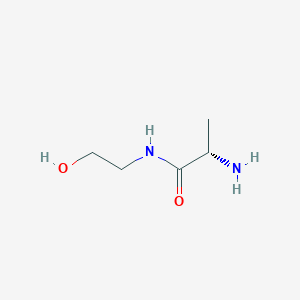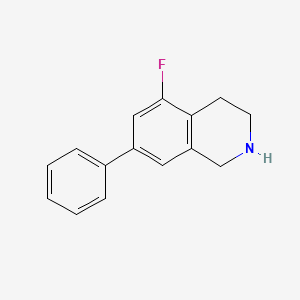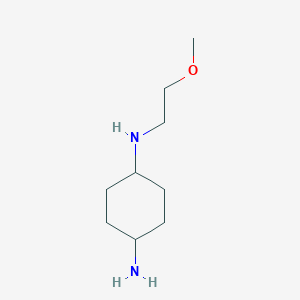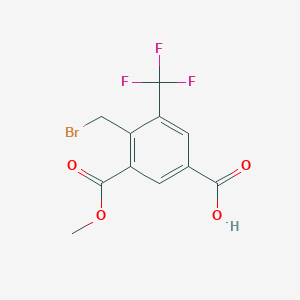
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is a complex organic compound characterized by the presence of bromomethyl, methoxycarbonyl, and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by esterification and trifluoromethylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid depends on its specific application
Covalent Bond Formation: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Electrostatic Interactions: The trifluoromethyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Hydrophobic Interactions: The methoxycarbonyl group can contribute to hydrophobic interactions, influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-(Bromomethyl)-2-(trifluoromethyl)benzoic acid: This compound lacks the methoxycarbonyl group, which may affect its reactivity and applications.
4-(Methoxymethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid: The presence of a methoxymethyl group instead of a bromomethyl group can lead to different chemical properties and reactivity.
4-(Bromomethyl)-3-(carboxy)-5-(trifluoromethyl)benzoic acid: The carboxy group can influence the compound’s acidity and solubility.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.
Properties
Molecular Formula |
C11H8BrF3O4 |
|---|---|
Molecular Weight |
341.08 g/mol |
IUPAC Name |
4-(bromomethyl)-3-methoxycarbonyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H8BrF3O4/c1-19-10(18)6-2-5(9(16)17)3-8(7(6)4-12)11(13,14)15/h2-3H,4H2,1H3,(H,16,17) |
InChI Key |
QNGSFICCWFHAIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(=O)O)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



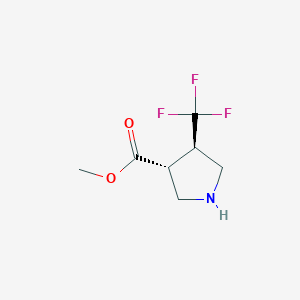

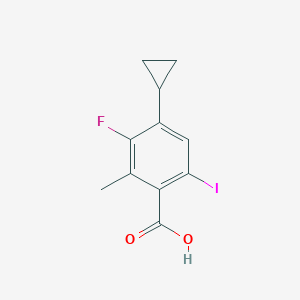
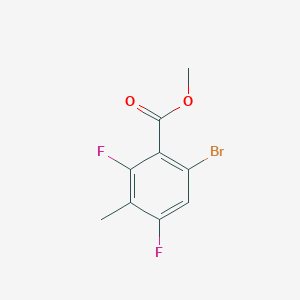
![2-[Cyano(ethyl)amino]ethan-1-ol](/img/structure/B13336498.png)
